molecular formula C17H25NO2 B6495194 N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide CAS No. 1351648-81-1

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide

Cat. No.: B6495194
CAS No.: 1351648-81-1
M. Wt: 275.4 g/mol
InChI Key: FCBCTMMMGFLWIE-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound features a cyclohexyl group, a hydroxyethyl group, and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: Cyclohexylamine, 3-methylbenzaldehyde, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl and cyclohexyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-phenylacetamide: Lacks the cyclohexyl and methyl groups, which may affect its chemical properties and biological activity.

    N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylacetamide: Similar structure but without the methyl group on the aromatic ring.

    N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the aromatic ring.

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and potential applications. The presence of the cyclohexyl group may enhance its hydrophobic interactions, while the hydroxyethyl group can participate in hydrogen bonding.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBCTMMMGFLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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